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molecular formula C13H13N3O2 B4246023 2-amino-7-(furan-2-yl)-4-methyl-7,8-dihydroquinazolin-5(6H)-one

2-amino-7-(furan-2-yl)-4-methyl-7,8-dihydroquinazolin-5(6H)-one

Cat. No. B4246023
M. Wt: 243.26 g/mol
InChI Key: AKADFNRUSQLTHY-UHFFFAOYSA-N
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Patent
US08592430B2

Procedure details

The title compound was prepared from 2-acetyl-5-furan-2-yl-cyclohexane-1,3-dione (321 mg, 1.46 mmol), from stage 1, following the procedure describing the synthesis of 2-amino-7-(4-fluoro-phenyl)-4-methyl-7,8-dihydro-6H-quinazolin-5-one (example 3/a stage 2/3).
Quantity
321 mg
Type
reactant
Reaction Step One
Name
2-amino-7-(4-fluoro-phenyl)-4-methyl-7,8-dihydro-6H-quinazolin-5-one
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]([CH:4]1[C:9](=[O:10])[CH2:8][CH:7]([C:11]2[O:12][CH:13]=[CH:14][CH:15]=2)[CH2:6][C:5]1=O)(=O)[CH3:2].[NH2:17][C:18]1[N:27]=C(C)C2C(=O)CC(C3C=CC(F)=CC=3)CC=2[N:19]=1>>[NH2:27][C:18]1[N:19]=[C:1]([CH3:2])[C:4]2[C:9](=[O:10])[CH2:8][CH:7]([C:11]3[O:12][CH:13]=[CH:14][CH:15]=3)[CH2:6][C:5]=2[N:17]=1

Inputs

Step One
Name
Quantity
321 mg
Type
reactant
Smiles
C(C)(=O)C1C(CC(CC1=O)C=1OC=CC1)=O
Step Two
Name
2-amino-7-(4-fluoro-phenyl)-4-methyl-7,8-dihydro-6H-quinazolin-5-one
Quantity
0 (± 1) mol
Type
reactant
Smiles
NC1=NC=2CC(CC(C2C(=N1)C)=O)C1=CC=C(C=C1)F

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
NC1=NC=2CC(CC(C2C(=N1)C)=O)C=1OC=CC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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